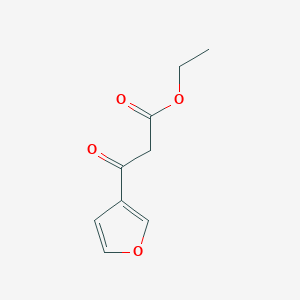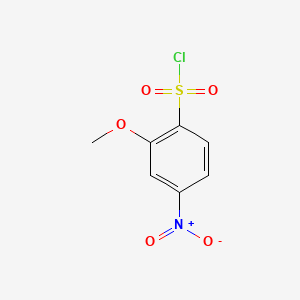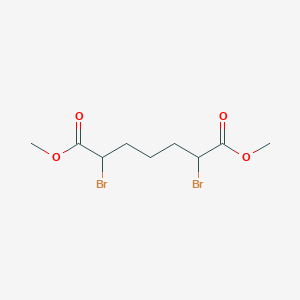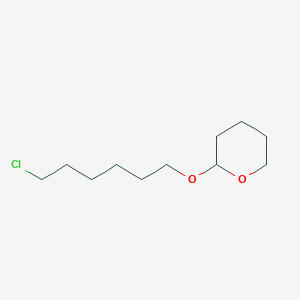
Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester
Descripción general
Descripción
Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester, commonly referred to as DEPEE, is an ester of pentanoic acid and diethoxyphosphinyl. It is a colorless liquid at room temperature and has a faint odor. DEPEE is used in a variety of scientific and industrial applications, such as in organic synthesis, as a solvent, and as a reagent in laboratory experiments.
Aplicaciones Científicas De Investigación
Chromatographic Analysis Standards
The use of pentanoic acid derivatives as internal standards in gas-chromatographic analysis of acidic fermentation end-products has been evaluated. Pentanoic acid derivatives are suitable for this purpose due to their clear separation and resolution in chromatograms, facilitating accurate analysis of complex mixtures produced by microbial fermentation processes (Silva, 1995).
Synthesis of Amino Acids
Pentanoic acid derivatives have been utilized in the synthesis of specific L-form amino acids, which are constituent amino acids in toxins. This research provides insights into the synthesis and resolution processes for these amino acids, showcasing the utility of pentanoic acid derivatives in the preparation of biologically significant compounds (Shimohigashi et al., 1976).
Organic Synthesis
Research on the preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts highlights the versatility of pentanoic acid derivatives in organic synthesis. These derivatives serve as intermediates in the synthesis of complex organic molecules, demonstrating their significance in chemical synthesis (Mitsunobu & Yamada, 1967).
Intramolecular Cyclization
The cyclization of ethyl p-azidophenyl-2-phenylalkanoates into tetrahydronaphthalene lignan esters showcases the application of pentanoic acid derivatives in the synthesis of complex organic structures. This process has implications for the development of compounds with potential therapeutic applications (Pinto et al., 2011).
Propiedades
IUPAC Name |
ethyl 2-diethoxyphosphorylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPVIVDUPRDDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester | |
CAS RN |
35051-49-1 | |
| Record name | Ethyl 2-(diethoxyphosphinyl)pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35051-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeric acid, 2-(diethylphosphono)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035051491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate](/img/structure/B1582267.png)












